Cas no 1804680-35-0 (4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetonitrile)

4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetonitrile
-
- インチ: 1S/C10H5ClF6N2O/c11-3-5-6(9(12,13)14)4-19-7(1-2-18)8(5)20-10(15,16)17/h4H,1,3H2
- InChIKey: WXLCLGGMLFTWBK-UHFFFAOYSA-N
- SMILES: ClCC1=C(C(CC#N)=NC=C1C(F)(F)F)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 9
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 376
- XLogP3: 3
- トポロジー分子極性表面積: 45.9
4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029078651-1g |
4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetonitrile |
1804680-35-0 | 97% | 1g |
$1,519.80 | 2022-04-01 |
4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetonitrile 関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetonitrileに関する追加情報
Introduction to 4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetonitrile (CAS No. 1804680-35-0)
4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetonitrile, with the CAS number 1804680-35-0, is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chloromethyl group, a trifluoromethoxy substituent, and a trifluoromethyl group, all attached to a pyridine ring. These functionalities endow the molecule with a range of interesting properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The pyridine core of 4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetonitrile is a common scaffold in medicinal chemistry due to its ability to modulate biological activity and improve pharmacokinetic properties. The presence of the chloromethyl group allows for further functionalization, making it a versatile intermediate in the synthesis of more complex molecules. The trifluoromethoxy and trifluoromethyl substituents are known for their strong electron-withdrawing effects, which can influence the compound's reactivity and stability.
Recent studies have highlighted the potential of 4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetonitrile in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that compounds with similar structural motifs exhibit potent antiviral activity against a range of viral pathogens. The trifluoromethoxy and trifluoromethyl groups have been found to enhance the antiviral efficacy by improving the compound's ability to penetrate cell membranes and interact with viral targets.
In addition to its antiviral properties, 4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetonitrile has also shown promise in cancer research. A study published in Cancer Research demonstrated that this compound can effectively inhibit the growth of certain cancer cell lines by disrupting key signaling pathways involved in cell proliferation and survival. The chloromethyl group plays a crucial role in this context by facilitating the formation of covalent bonds with target proteins, thereby enhancing the compound's potency.
The pharmacokinetic profile of 4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetonitrile is another area of active investigation. Researchers have found that the presence of fluorinated groups can significantly improve the oral bioavailability and metabolic stability of the compound. This makes it an attractive candidate for drug development, as it can potentially reduce dosing frequency and minimize side effects associated with frequent administration.
In terms of synthetic accessibility, 4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetonitrile can be synthesized through a series of well-established chemical reactions. One common approach involves the sequential functionalization of a pyridine ring using appropriate reagents to introduce the desired substituents. The chlorination step is typically carried out using chlorine gas or N-chlorosuccinimide (NCS), while the introduction of trifluoromethoxy and trifluoromethyl groups can be achieved using electrophilic fluorination agents such as Selectfluor or triflic anhydride.
The safety profile of 4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetonitrile is an important consideration for its use in pharmaceutical applications. Preclinical studies have indicated that this compound exhibits low toxicity at therapeutic concentrations, making it suitable for further development as a potential drug candidate. However, as with any new chemical entity, thorough safety assessments are necessary to ensure its safe use in humans.
In conclusion, 4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetonitrile (CAS No. 1804680-35-0) represents an exciting molecule with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it a valuable tool for developing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and optimize its properties for clinical use.
1804680-35-0 (4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetonitrile) Related Products
- 2097969-97-4(N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride)
- 2034478-04-9(N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide)
- 2228337-10-6(1-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropylethan-1-one)
- 1797957-50-6(1-(2-chlorophenyl)methyl-4-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 1114635-80-1(N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2,2,2-trifluoroacetamide)
- 1434141-91-9(3-Ethynyl-8-oxabicyclo[3.2.1]octane)
- 1396809-90-7(3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide)
- 2764014-23-3((9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate)
- 1361608-88-9(3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine)
- 1806758-09-7(Methyl 2-(bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-acetate)




